

Validating the Efficacy of CM-10-18 in Disease Models: A Comparative Guide

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Compound of Interest

Compound Name: CM-10-18

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral agent **CM-10-18** and its alternatives in various disease models. The information presented is supported by experimental data to aid researchers in evaluating its potential as a therapeutic candidate.

CM-10-18 is an imino sugar derivative that acts as a host-targeted antiviral by inhibiting endoplasmic reticulum (ER) α -glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, leading to a reduction in infectious virion production. This mechanism of action gives **CM-10-18** broad-spectrum potential against a range of enveloped viruses.

In Vitro Efficacy: A Comparative Analysis

The following table summarizes the in vitro efficacy of **CM-10-18** and its analogue UV-4B against Dengue virus, alongside comparator drugs for Ebola and Marburg viruses. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values indicate the concentration of the drug required to inhibit viral activity by 50%.

Compound	Virus	Cell Line	IC50 / EC50 (µM)	Citation
UV-4B	Dengue Virus (DENV-1, SH29177)	Vero	2.10	[1]
UV-4B	Dengue Virus (DENV-3, H87)	Vero	86.49	[1]
UV-4B	Dengue Virus (DENV-2)	HUH-7	23.75	[2]
UV-4B	Dengue Virus (DENV-2)	SK-N-MC	49.44	[2]
UV-4B	Dengue Virus (DENV-2)	HFF-1	37.38	[2]
Remdesivir	Marburg Virus	Vero	Not Specified	[3]
Favipiravir	Ebola Virus	Vero	Not Specified	[4][5]

In Vivo Efficacy: Performance in Animal Models

CM-10-18 and its derivatives have demonstrated protective effects in various animal models of viral hemorrhagic fevers. This section compares the in vivo efficacy of **CM-10-18** and its analogue UV-4B with alternative antiviral agents.

Dengue Virus Infection

Oral administration of **CM-10-18** has been shown to reduce the peak viremia of Dengue virus in mice[6]. Further studies with the closely related iminosugar UV-4B in a lethal antibody-dependent enhancement (ADE) model of Dengue 2 virus (DENV2) infection in AG129 mice demonstrated significant survival benefits. Treatment with 10-20 mg/kg of UV-4B three times daily for seven days, initiated up to 48 hours post-infection, resulted in significant protection[7].

Treatment	Animal Model	Virus Strain	Key Findings	Citation
CM-10-18	Mouse	Dengue Virus	Reduced peak viremia	[6]
UV-4B	AG129 Mouse (ADE model)	DENV2	Significant survival benefit with 10-20 mg/kg TID	[7]

Marburg and Ebola Virus Infections

Derivatives of **CM-10-18** have shown significant efficacy in reducing mortality in mouse models of both Marburg and Ebola virus infections[8]. For comparison, the efficacies of Remdesivir and Favipiravir in non-human primate and rodent models are presented below.

Marburg Virus

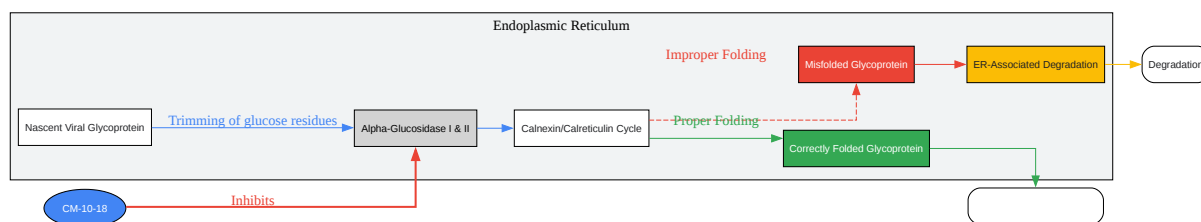
Treatment	Animal Model	Key Findings	Citation
CM-10-18 Derivatives	Mouse	Significantly reduced mortality	[8]
Remdesivir	Cynomolgus Macaques	83% survival with a 10 mg/kg loading dose followed by 5 mg/kg daily for 11 days, initiated 4 or 5 days post-inoculation.	[9]

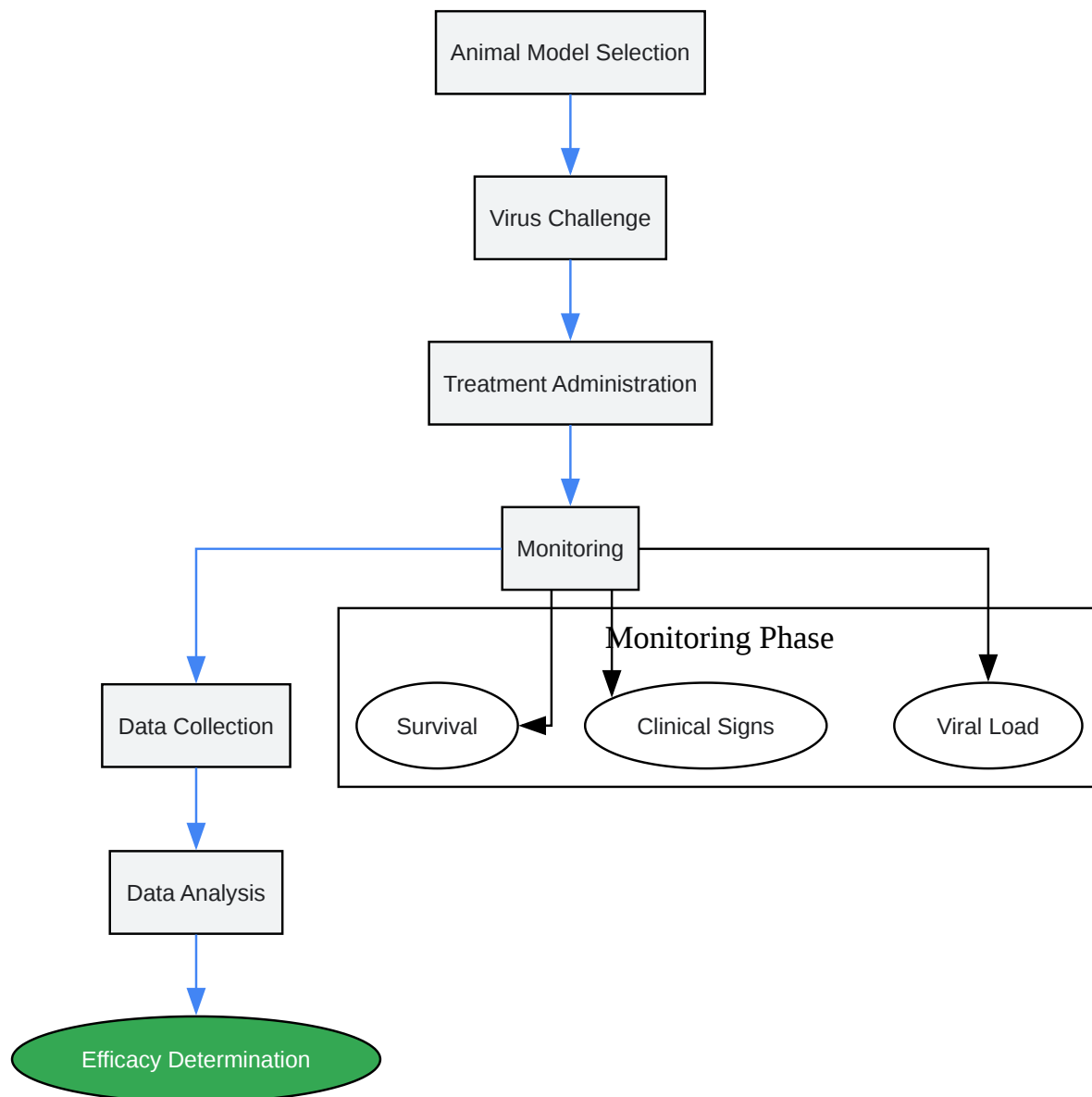
Ebola Virus

Treatment	Animal Model	Key Findings	Citation
CM-10-18 Derivatives	Mouse	Significantly reduced mortality	[8]
Favipiravir	Cynomolgus Macaques	Reduced viral loads and extended survival at plasma trough concentrations >70-80 µg/ml.	[4][5]
Favipiravir	Guinea Pig	8-day treatment of 300 mg/kg/day reduced mortality.	[2][10]

Mechanism of Action: ER Alpha-Glucosidase Inhibition

CM-10-18 targets host cell ER α -glucosidases I and II, which are crucial for the proper folding of viral glycoproteins. By inhibiting these enzymes, **CM-10-18** induces misfolding of these viral proteins, leading to their degradation and a subsequent reduction in the production of new, infectious virions.





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